7-Bromo-benzothiazole-2-carboxylic acid methyl ester CAS 1187928-61-5
7-Bromo-benzothiazole-2-carboxylic acid methyl ester CAS 1187928-61-5
An In-depth Technical Guide to 7-Bromo-benzothiazole-2-carboxylic acid methyl ester (CAS 1187928-61-5)
Abstract
7-Bromo-benzothiazole-2-carboxylic acid methyl ester (CAS No. 1187928-61-5) is a halogenated heterocyclic compound built upon the benzothiazole scaffold. The benzothiazole nucleus is a "privileged" pharmacophore in medicinal chemistry, integral to numerous compounds with a wide spectrum of biological activities.[1][2][3] This guide provides a comprehensive technical overview of this specific molecule, including its chemical properties, a robust and logical synthetic strategy, and its potential applications as a key building block in drug discovery and development. The document is designed to equip researchers with the foundational knowledge required to effectively utilize this compound in their synthetic and medicinal chemistry programs.
Introduction: The Significance of the Benzothiazole Scaffold
The benzothiazole ring system, a fusion of benzene and a thiazole ring, is a cornerstone in the field of medicinal chemistry.[1][4] Its rigid, planar structure and electron-rich nature allow it to interact with a diverse array of biological targets, leading to a broad range of pharmacological effects.[2][3] Derivatives of benzothiazole are known to exhibit potent anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective properties, among others.[1][3][4]
The subject of this guide, 7-Bromo-benzothiazole-2-carboxylic acid methyl ester, is a strategically functionalized derivative. The bromine atom at the 7-position serves as a valuable synthetic handle for further molecular elaboration, for instance, through palladium-catalyzed cross-coupling reactions. The methyl ester at the 2-position provides a site for facile derivatization, such as amidation, to generate libraries of novel compounds for biological screening. This combination of functionalities makes it a highly versatile intermediate for the synthesis of complex target molecules in drug discovery campaigns.[5]
Physicochemical and Structural Properties
A precise understanding of the compound's properties is fundamental for its application in research and development.
Structural Information
Caption: Chemical structure of 7-Bromo-benzothiazole-2-carboxylic acid methyl ester.
Key Properties Table
| Property | Value | Reference / Source |
| CAS Number | 1187928-61-5 | ChemScene |
| Molecular Formula | C₉H₆BrNO₂S | [6] |
| Molecular Weight | 272.12 g/mol | [6] |
| IUPAC Name | methyl 7-bromo-1,3-benzothiazole-2-carboxylate | N/A |
| Canonical SMILES | COC(=O)C1=NC2=C(S1)C=CC=C2Br | PubChem |
| InChI Key | YLROJHVZAPQJDT-UHFFFAOYSA-N | PubChem |
Synthesis and Mechanistic Rationale
Proposed Synthetic Workflow
The logical synthetic route involves the cyclocondensation of 2-amino-6-bromothiophenol with dimethyl oxalate .
Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocol (Representative)
This protocol is a representative example based on established methodologies for analogous compounds. Researchers should perform their own optimization.
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Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-amino-6-bromothiophenol (1.0 eq) and a suitable high-boiling solvent such as ethanol or toluene.
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Reagent Addition: Add dimethyl oxalate (1.1 to 1.5 eq) to the flask.
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Reaction Conditions: Heat the mixture to reflux. The reaction can be monitored by Thin Layer Chromatography (TLC). While often uncatalyzed, the reaction can sometimes be facilitated by a catalytic amount of acid (e.g., p-toluenesulfonic acid).
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Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, it can be collected by filtration.
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Purification: If the product does not precipitate or requires further purification, the solvent is removed under reduced pressure. The resulting residue can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure 7-Bromo-benzothiazole-2-carboxylic acid methyl ester.
Mechanistic Insight
The formation of the benzothiazole ring proceeds via a two-step mechanism:
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Amide Formation: The primary amino group (-NH₂) of the 2-aminothiophenol acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of dimethyl oxalate. This results in the displacement of a methoxide group and the formation of an intermediate amide.[8][9]
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Intramolecular Cyclization: The thiol group (-SH) then performs an intramolecular nucleophilic attack on the second carbonyl carbon. This is followed by dehydration (loss of a water molecule) to form the stable, aromatic thiazole ring, completing the benzothiazole core.
Caption: Simplified reaction mechanism for benzothiazole formation.
Applications in Drug Discovery and Medicinal Chemistry
7-Bromo-benzothiazole-2-carboxylic acid methyl ester is not an end-product drug but rather a valuable scaffold and intermediate for creating more complex molecules with therapeutic potential.[5] Its utility stems from the proven biological importance of the benzothiazole core and the synthetic versatility of its functional groups.
Role as a Core Building Block
This compound is an ideal starting point for generating compound libraries for high-throughput screening.
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Amide Library Synthesis: The methyl ester at the C2 position can be readily converted into a carboxylic acid via hydrolysis, or directly into a wide range of amides by reacting it with various primary or secondary amines. This allows for the systematic exploration of the chemical space around this position, which is crucial for modulating potency, selectivity, and pharmacokinetic properties.
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Cross-Coupling Reactions: The bromine atom at the C7 position is a key site for modification via palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig reactions. This enables the introduction of diverse aryl, heteroaryl, or alkyl groups, significantly increasing molecular complexity and allowing for fine-tuning of interactions with biological targets.
Potential Therapeutic Targets
Given the extensive research into benzothiazole derivatives, compounds synthesized from this intermediate could be investigated for activity against a number of validated targets:[1][2][3]
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Kinase Inhibition: Many benzothiazole-containing molecules are potent inhibitors of various protein kinases involved in cancer cell signaling.
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Antimicrobial Targets: The scaffold is present in compounds with antibacterial and antifungal activity, potentially through the inhibition of essential microbial enzymes.[10]
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Neurodegenerative Disease Targets: Benzothiazole derivatives have been developed as imaging agents for amyloid-β plaques in Alzheimer's disease and as therapeutic agents with neuroprotective properties.
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Metabolic Disease Targets: Certain derivatives have been explored as inhibitors of microsomal triglyceride transfer protein (MTP) for obesity or as aldose reductase inhibitors for diabetic complications.
Caption: Potential drug discovery pathways utilizing the target compound.
Spectroscopic Characterization (Predicted)
Experimental data should be acquired to confirm the structure. However, the expected spectroscopic features are as follows:
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¹H NMR: The spectrum should show three distinct signals in the aromatic region (approx. 7.5-8.5 ppm), corresponding to the three protons on the benzene ring. The coupling patterns (doublets, triplets) will be indicative of their relative positions. A sharp singlet around 4.0 ppm would correspond to the methyl ester protons (-OCH₃).
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¹³C NMR: The spectrum will show 9 distinct carbon signals. The carbonyl carbon of the ester will be the most downfield signal (approx. 160-170 ppm). Signals for the aromatic carbons and the carbons of the thiazole ring will appear in the 110-155 ppm range. The methyl carbon of the ester will be a sharp signal around 53 ppm.
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Mass Spectrometry (MS): The mass spectrum (e.g., ESI+) would show a prominent molecular ion peak [M+H]⁺ at m/z 272/274, with a characteristic isotopic pattern (approx. 1:1 ratio) due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br).
Safety and Handling
No specific safety data is published for 7-Bromo-benzothiazole-2-carboxylic acid methyl ester. However, based on the closely related compound 7-bromobenzothiazole, the following hazards should be assumed until a compound-specific Safety Data Sheet (SDS) is consulted:
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GHS Hazard Statements (Predicted):
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Harmful if swallowed (Acute Toxicity, Oral).
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Harmful in contact with skin (Acute Toxicity, Dermal).
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Causes skin irritation.
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Causes serious eye irritation.
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Harmful if inhaled (Acute Toxicity, Inhalation).
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Recommended Precautions:
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Handle in a well-ventilated fume hood.
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Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
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Avoid inhalation of dust or vapors.
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Avoid contact with skin and eyes.
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Store in a cool, dry, well-ventilated area away from incompatible materials.
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Conclusion
7-Bromo-benzothiazole-2-carboxylic acid methyl ester is a strategically designed chemical building block with significant potential for application in medicinal chemistry and drug discovery. Its dual functional handles—a reactive ester and a versatile bromine atom—on a biologically relevant benzothiazole core make it an ideal starting material for the synthesis of diverse compound libraries. This guide has outlined its key properties, a logical and robust synthetic approach based on established chemical principles, and the rationale for its use in the pursuit of novel therapeutics. Researchers employing this compound are well-positioned to accelerate their discovery programs targeting a wide range of human diseases.
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ChemSrc. (n.d.). 2-bromo-1,3-benzothiazole-7-carboxylic acid. Retrieved from [Link]
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